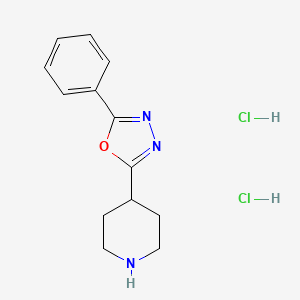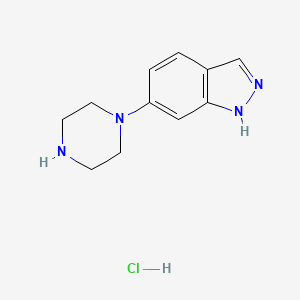![molecular formula C6H3BrIN3 B13667751 6-Bromo-8-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13667751.png)
6-Bromo-8-iodo-[1,2,4]triazolo[4,3-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-8-iodo-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of bromine and iodine atoms attached to a triazolopyridine core. It has a molecular formula of C6H3BrIN3 and a molecular weight of approximately 339.92 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-iodo-[1,2,4]triazolo[4,3-a]pyridine typically involves the halogenation of a triazolopyridine precursor. One common method includes the bromination and iodination of [1,2,4]triazolo[4,3-a]pyridine using bromine and iodine reagents under controlled conditions . The reaction conditions often involve the use of solvents such as acetonitrile or dichloromethane and may require the presence of catalysts or promoters to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated reactors and continuous flow systems. These methods ensure consistent product quality and yield while minimizing the risk of hazardous by-products .
化学反应分析
Types of Reactions
6-Bromo-8-iodo-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used for nucleophilic substitution reactions.
Electrophilic Substitution: Electrophilic reagents like chlorinating agents can be used for electrophilic substitution.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyridine derivatives, which can have different functional groups replacing the bromine and iodine atoms .
科学研究应用
6-Bromo-8-iodo-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
作用机制
The mechanism of action of 6-Bromo-8-iodo-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes .
相似化合物的比较
Similar Compounds
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine: Lacks the iodine atom and has different reactivity and applications.
8-Iodo-[1,2,4]triazolo[4,3-a]pyridine: Lacks the bromine atom and exhibits distinct chemical properties.
6-Bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine:
Uniqueness
6-Bromo-8-iodo-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of both bromine and iodine atoms, which confer specific reactivity and potential for diverse chemical transformations . This dual halogenation makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
属性
分子式 |
C6H3BrIN3 |
|---|---|
分子量 |
323.92 g/mol |
IUPAC 名称 |
6-bromo-8-iodo-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C6H3BrIN3/c7-4-1-5(8)6-10-9-3-11(6)2-4/h1-3H |
InChI 键 |
WNLKRFZCPRIBMF-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C2=NN=CN2C=C1Br)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Chloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]butanenitrile](/img/structure/B13667671.png)

![2-(2,3-Dihydrobenzofuran-5-yl)-N-(6-methyl-4-(5-methylfuran-2-yl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B13667678.png)

![Methyl 4-Bromobenzo[c]isoxazole-3-carboxylate](/img/structure/B13667682.png)
![8-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13667683.png)

![Methyl 8-Bromoimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13667713.png)
![1-(6-Nitro-1H-benzo[d]imidazol-4-yl)ethanol](/img/structure/B13667726.png)
![5-Bromo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13667732.png)
![4-[(6-methyl-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide](/img/structure/B13667733.png)
![Methyl 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B13667740.png)
![5-Iodo-2-methylbenzo[d]thiazol-6-amine](/img/structure/B13667743.png)
